Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate
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Overview
Description
Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 4-chlorophenyl and 6-methyl groups in the structure enhances its chemical properties and biological activity.
Preparation Methods
The synthesis of Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate typically involves multicomponent condensation reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate can be compared with other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications. The presence of the 4-chlorophenyl and 6-methyl groups in this compound makes it unique and potentially more effective in certain applications.
Biological Activity
Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
- Common Name : this compound
- CAS Number : 893691-22-0
- Molecular Formula : C17H16ClN3O2
- Molecular Weight : 329.8 g/mol
Research indicates that this compound exhibits various biological activities, including:
- Antiproliferative Effects : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has been tested against various human cancer cell lines, demonstrating significant cytotoxic effects.
- Enzyme Inhibition : The compound is known to interact with specific enzymes involved in cellular signaling pathways. Its inhibitory effects on cyclin-dependent kinases (CDKs) suggest potential applications in cancer therapy by disrupting cell cycle progression.
- Antioxidant Activity : this compound has also been evaluated for its antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
Biological Activity Data Table
Biological Activity | Description | Reference |
---|---|---|
Antiproliferative | Inhibits growth in cancer cell lines | |
Enzyme Inhibition | Inhibits CDK activity, affecting cell cycle | |
Antioxidant | Reduces oxidative stress markers |
Case Studies and Research Findings
- Cancer Cell Line Studies : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of breast and colon cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.
- In Vivo Models : In animal models, administration of the compound led to reduced tumor growth in xenograft models of human cancers. The compound's ability to penetrate cellular membranes and accumulate in tumor tissues was noted as a contributing factor to its efficacy.
- Toxicity Studies : Toxicological assessments revealed that while the compound exhibits potent biological activity, it also presents challenges regarding selectivity and potential side effects at higher doses. Further studies are needed to optimize dosing regimens to maximize therapeutic benefits while minimizing adverse effects.
Properties
Molecular Formula |
C17H16ClN3O2 |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
ethyl N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C17H16ClN3O2/c1-3-23-17(22)20-16-15(12-5-7-13(18)8-6-12)19-14-9-4-11(2)10-21(14)16/h4-10H,3H2,1-2H3,(H,20,22) |
InChI Key |
DASXPXOCKFYOCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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